(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Overview
Description
(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.
Condensation: The final step involves the condensation of the thiazolidinone with 4-hydroxybenzaldehyde under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cell lines.
Mechanism of Action
The mechanism of action of (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may modulate pathways related to cell cycle regulation, apoptosis, or oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinones, such as:
Uniqueness
- Unique Structural Features : The presence of the 4-hydroxybenzylidene moiety distinguishes it from other thiazolidinones, potentially contributing to its unique biological activities.
- Biological Activity : Its specific combination of functional groups may result in distinct interactions with biological targets, leading to unique pharmacological profiles.
Properties
IUPAC Name |
(2E)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-13-3-1-2-11(15(13)19)8-14-16(24)21-17(25-14)22-20-9-10-4-6-12(23)7-5-10/h1-7,9,14,23H,8H2,(H,21,22,24)/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUGVLHLFTQQJ-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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